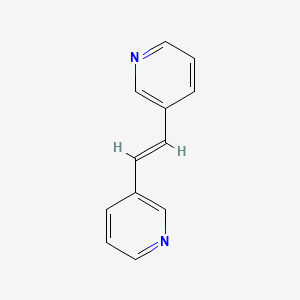
(E)-1,2-Di(pyridin-3-yl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-Di(pyridin-3-yl)ethene is an organic compound featuring a double bond between two carbon atoms, each bonded to a pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Di(pyridin-3-yl)ethene typically involves the coupling of pyridine derivatives. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a pyridine halide with an ethene derivative under basic conditions. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds often scale up the laboratory procedures, optimizing for yield and purity. This might involve continuous flow reactors and more efficient catalysts to ensure the reaction proceeds smoothly on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Di(pyridin-3-yl)ethene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-1,2-Di(pyridin-3-yl)ethene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials for organic electronics.
Mechanism of Action
The mechanism of action for (E)-1,2-Di(pyridin-3-yl)ethene depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(pyridin-2-yl)ethene: Similar structure but with pyridine rings at the 2-position.
1,2-Di(pyridin-4-yl)ethene: Pyridine rings at the 4-position.
Uniqueness
(E)-1,2-Di(pyridin-3-yl)ethene is unique due to the positioning of the pyridine rings, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics.
Properties
IUPAC Name |
3-[(E)-2-pyridin-3-ylethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIBUKIAISMFU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
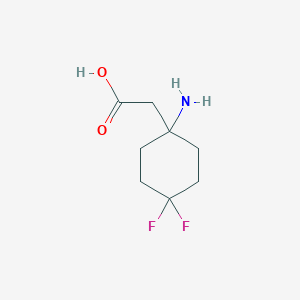
![[1-(Ethylcarbamoyl)cyclopropyl]azanium;chloride](/img/structure/B8073176.png)
![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid](/img/structure/B8073184.png)
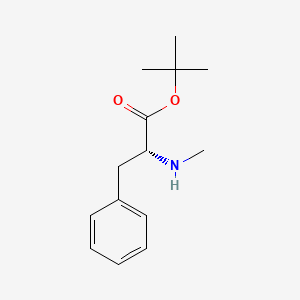
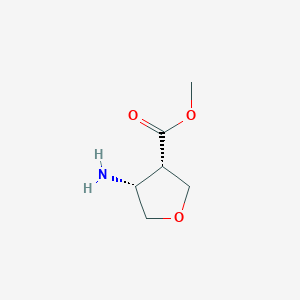
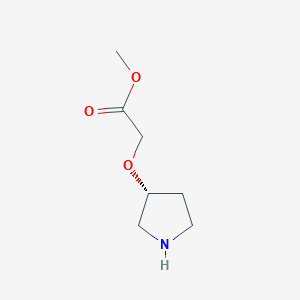


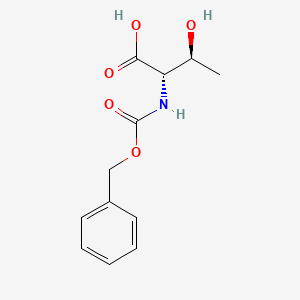
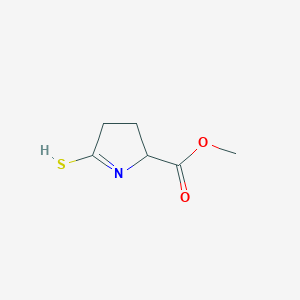


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride](/img/structure/B8073236.png)
![3-Benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid;oxalic acid](/img/structure/B8073253.png)
